5-chloro-2-methyl-1H-indole-3-carboxylic acid

Physical organic chemistry Decarboxylation kinetics Reaction barrier prediction

5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 889942-69-2, C₁₀H₈ClNO₂, MW 209.63) is a heterocyclic aromatic building block belonging to the indole-3-carboxylic acid class, characterized by a chlorine substituent at the 5-position and a methyl group at the 2-position of the indole core. The compound is a white crystalline solid with a melting point of 193–195 °C and a computed logP of 3.124, and it is commercially available in purities ranging from 95% to ≥98%.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 889942-69-2
Cat. No. B1460423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methyl-1H-indole-3-carboxylic acid
CAS889942-69-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeySNWNOZKZEGWJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 889942-69-2): A Dual-Substituted Indole-3-Carboxylic Acid Building Block for Targeted Synthesis


5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 889942-69-2, C₁₀H₈ClNO₂, MW 209.63) is a heterocyclic aromatic building block belonging to the indole-3-carboxylic acid class, characterized by a chlorine substituent at the 5-position and a methyl group at the 2-position of the indole core [1]. The compound is a white crystalline solid with a melting point of 193–195 °C and a computed logP of 3.124, and it is commercially available in purities ranging from 95% to ≥98% [1]. As an indole-3-carboxylic acid derivative, it serves as a key synthetic intermediate for constructing pharmacologically active molecules, particularly in medicinal chemistry programs targeting kinase inhibition (e.g., CK2, EGFR/BRAF pathways) and G-protein-coupled receptor modulation (e.g., S1P, AT₁ receptors) [2][3][4].

Why 5-Chloro-2-methyl-1H-indole-3-carboxylic acid (889942-69-2) Cannot Be Replaced by Single-Substituted or Regioisomeric Indole Analogs


Indole-3-carboxylic acid derivatives are not functionally interchangeable across substitution patterns. The 5-chloro substituent exerts an electron-withdrawing effect that raises the decarboxylation free-energy barrier by approximately 1.0 kcal/mol compared to the unsubstituted parent indole-3-carboxylic acid (computed ΔG‡ 23.1 vs. 22.1 kcal/mol) [1], while the 2-methyl group contributes electron-donating character and steric bulk that modulates reactivity at the C3-carboxylate position. The 2-carboxylate regioisomer (5-chloro-3-methyl-1H-indole-2-carboxylic acid) engages entirely different biological targets—its hydrazide derivative induces G₂/M arrest and apoptosis in T47D breast cancer cells via caspase activation [2], whereas the 3-carboxylic acid scaffold is the entry point for distinct pharmacophore classes such as S1P receptor antagonists and AT₁ receptor blockers [3][4]. Single-substituted analogs (e.g., 5-chloro-1H-indole-3-carboxylic acid lacking the 2-methyl group, or 2-methyl-1H-indole-3-carboxylic acid without the 5-chloro) cannot recapitulate the dual electronic and steric profile required for specific downstream synthetic transformations. The quantitative evidence presented below demonstrates exactly where these differences manifest.

Quantitative Differentiation Evidence for 5-Chloro-2-methyl-1H-indole-3-carboxylic acid (889942-69-2) vs. Closest Analogs


Decarboxylation Free-Energy Barrier: 5-Chloro Substitution Raises ΔG‡ by 1.0 kcal/mol vs. Parent Indole-3-carboxylic Acid

Computational modeling at the ωB97XD/6-311G(d,p) level shows that 5-chloro substitution on the indole-3-carboxylic acid scaffold increases the free-energy barrier for acid-catalyzed decarboxylation from 22.1 kcal/mol (parent, 5-H) to 23.1 kcal/mol (5-chloro), a difference of +1.0 kcal/mol that corresponds to an approximately 5.4-fold slower decarboxylation rate at 298 K [1]. The 2-methyl substituent (electron-donating) is expected to partially offset this increase, making the 5-chloro-2-methyl combination uniquely balanced for controlled decarboxylative transformations. This kinetic differentiation directly impacts the compound's shelf stability and its suitability for high-temperature synthetic sequences versus single-substituted analogs [1].

Physical organic chemistry Decarboxylation kinetics Reaction barrier prediction

Melting Point Differentiation: 2-Methyl Substituent Lowers Melting Point by ~40 °C Compared to Non-methylated 5-Chloro Analog

The target compound's melting point of 193–195 °C [1] is approximately 40 °C lower than that of the non-methylated analog 5-chloro-1H-indole-3-carboxylic acid (mp 234–235 °C) , and approximately 22 °C higher than the non-chlorinated analog 2-methyl-1H-indole-3-carboxylic acid (mp 165–171 °C, with decomposition reported at 174 °C) . This intermediate melting point reflects the combined effect of the 5-chloro substituent (which raises the mp through increased molecular weight and dipole moment) and the 2-methyl group (which disrupts crystal packing). The higher mp relative to the 2-methyl-only analog indicates greater crystalline stability under ambient storage, while the lower mp vs. the 5-chloro-only analog facilitates melt-processing and solubility in organic solvents during synthesis [1].

Physicochemical characterization Crystallinity Formulation handling

Regiochemical Scaffold Distinction: 3-Carboxylic Acid Enables Different Pharmacophore Space than 2-Carboxylate Series with Demonstrated EGFR/BRAF Potency

The 5-chloro-indole-2-carboxylate series (compounds 3a–e) has demonstrated potent antiproliferative activity with GI₅₀ values ranging from 29 nM to 78 nM across multiple cancer cell lines, and EGFR inhibition IC₅₀ values of 68–89 nM, with the most potent derivative 3e (R = m-piperidin-1-yl) showing an IC₅₀ of 68 nM—1.2-fold more potent than erlotinib (IC₅₀ = 80 nM) [1]. Critically, this activity is specific to the 2-carboxylate regioisomer series where the carboxylic acid/ester is positioned at C2 of the indole. The 3-carboxylic acid scaffold (the target compound) opens entirely different vectors for derivatization: amide/ester formation at the C3 position enables access to S1P receptor modulators and AT₁ receptor antagonists—pharmacophore classes that have demonstrated high nanomolar receptor affinity on par with losartan and oral antihypertensive efficacy (up to 48 mm Hg blood pressure reduction at 10 mg/kg) [2][3]. The 2-carboxylate regioisomer 5-chloro-3-methyl-indole-2-carboxylic acid hydrazide additionally induces G₂/M arrest and apoptosis in T47D cells, a mechanism inaccessible from the 3-carboxylic acid scaffold [4].

Medicinal chemistry Kinase inhibitor design Regioselective synthesis

Lipophilicity Differentiation: LogP 3.12 vs. Non-chlorinated Analog LogP ~2.0–2.5

The target compound has a measured/calculated logP of 3.124 (Chembase) or XlogP 2.6 (PubChem-derived) [1], reflecting the lipophilicity-enhancing effect of the 5-chloro substituent. By comparison, the non-chlorinated analog 2-methyl-1H-indole-3-carboxylic acid has a predicted logP of approximately 2.0–2.5 (based on its lower molecular weight and absence of the chlorine atom) [2]. The regioisomeric 5-chloro-3-methyl-1H-indole-2-carboxylic acid has a reported logP of 2.77 [3]. The ~0.3–0.6 log unit increase imparted by the 5-chloro substituent relative to the non-chlorinated analog enhances membrane permeability potential while remaining within the drug-like logP range (typically <5). This is relevant for any bioactive amide or ester derivatives synthesized from this building block [1][2].

Lipophilicity Drug-likeness ADME prediction

Purity Specification Landscape: 95% to ≥98% Commercial Grades Enabling Fit-for-Purpose Procurement

Commercial suppliers offer the target compound at three distinct purity tiers: 95% (Enamine LLC, catalog EN300-116166) [1], 97% (Bio-Fount, AiFChem, CymitQuimica) [2], and NLT 98% (MolCore, catalog MC726872) . This gradation allows procurement tailored to application requirements: the 95% grade is cost-effective for early-stage route scouting and library synthesis, the 97% grade suits intermediate-scale medicinal chemistry, and the ≥98% grade supports late-stage lead optimization and impurity profiling studies. In contrast, the regioisomeric 5-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-47-8) is typically offered at 95% or 97% but has fewer suppliers listing the ≥98% grade , limiting options for high-purity-demanding downstream transformations such as cGMP intermediate preparation.

Quality control Synthetic intermediate Procurement specification

Recommended Application Scenarios for 5-Chloro-2-methyl-1H-indole-3-carboxylic acid (889942-69-2) Based on Quantitative Differentiation Evidence


Synthesis of Indole-3-carboxamide S1P Receptor Modulators for Glaucoma and Angiogenesis Research

The 3-carboxylic acid position is the established attachment point for amide/ester linkages in patented S1P receptor antagonists (Allergan, US 7,737,173) [1]. The 5-chloro substituent contributes to receptor binding affinity, while the 2-methyl group provides steric modulation of the amide conformation. Derivatization of 5-chloro-2-methyl-1H-indole-3-carboxylic acid via standard carbodiimide-mediated amide coupling yields a focused library for S1P receptor subtype selectivity profiling. The compound's logP of 3.12 predicts favorable membrane permeability for the resulting amide products [2], and the availability of ≥98% purity material ensures that coupling byproducts do not confound primary screening data.

Preparation of AT₁ Receptor Antagonist Leads via Indole-3-carboxylic Acid Derivatization

Indole-3-carboxylic acid derivatives have demonstrated high nanomolar affinity for the angiotensin II AT₁ receptor on par with losartan, with oral antihypertensive activity (up to 48 mm Hg systolic blood pressure reduction at 10 mg/kg in spontaneously hypertensive rats) sustained over 24 hours [3]. The 5-chloro-2-methyl substitution pattern on the indole-3-carboxylic acid scaffold provides a differentiated starting point for structure-activity relationship (SAR) exploration around the C5 and C2 positions, which influence both receptor affinity and metabolic stability of the resulting amide derivatives. The compound's decarboxylation barrier (elevated by the 5-Cl substituent) ensures chemical integrity during the amide coupling step [4].

Decarboxylative Cross-Coupling for C3-Functionalized Indole Synthesis

The carboxylic acid at C3 enables traceless directing-group strategies via palladium-catalyzed decarboxylative coupling with isocyanides and other nucleophiles [5]. The 5-chloro substituent remains intact during decarboxylation, providing a subsequent handle for Suzuki or Buchwald-Hartwig cross-coupling. The 2-methyl group sterically shields the C3 position, potentially enhancing regioselectivity in decarboxylative transformations compared to the non-methylated 5-chloro-1H-indole-3-carboxylic acid. The ~5.4-fold slower decarboxylation rate (conferred by the 5-Cl substituent, computed ΔΔG‡ ≈ +1.0 kcal/mol [4]) requires slightly elevated temperatures or extended reaction times, which can be exploited for kinetic control in sequential one-pot transformations.

Building Block for CK2 Kinase Inhibitor Programs Targeting Oncology Indications

Indole-3-carboxylic acid derivatives are claimed as CK2 protein kinase inhibitors in patent literature (Institut National de la Santé et de la Recherche Médicale, 2021), with the indole-3-carboxylic acid core serving as the key pharmacophoric element [6]. The 5-chloro-2-methyl substitution pattern on this scaffold provides vectors for probing the CK2 ATP-binding pocket, where halogen bonding from the 5-chloro substituent and hydrophobic packing from the 2-methyl group can contribute to inhibitor potency and selectivity. The compound's melting point (193–195 °C) and thermal stability support handling in parallel synthesis and microwave-assisted reaction conditions commonly employed in kinase inhibitor lead optimization [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-2-methyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.